molecular formula C12H8ClNO3 B6368406 2-(3-Carboxy-4-chlorophenyl)-3-hydroxypyridine, 95% CAS No. 1261916-45-3

2-(3-Carboxy-4-chlorophenyl)-3-hydroxypyridine, 95%

Cat. No. B6368406
CAS RN: 1261916-45-3
M. Wt: 249.65 g/mol
InChI Key: PIZDMOOWOYMVJL-UHFFFAOYSA-N
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Description

2-(3-Carboxy-4-chlorophenyl)-3-hydroxypyridine, 95% (2C3CHP) is an organic compound that is widely used in the synthesis of other compounds and in scientific research applications. It is a white powder with a molecular weight of 257.7 g/mol and a melting point of 130-135 °C. 2C3CHP is a substituted pyridine and is an important intermediate in the synthesis of several bioactive compounds.

Scientific Research Applications

2-(3-Carboxy-4-chlorophenyl)-3-hydroxypyridine, 95% is widely used in scientific research applications, such as in the synthesis of other compounds, in the study of enzyme reactions, and as a ligand in the study of metal complexes. It is also used in the synthesis of several bioactive compounds, such as the anticonvulsant drug topiramate.

Mechanism of Action

2-(3-Carboxy-4-chlorophenyl)-3-hydroxypyridine, 95% is an intermediate in the synthesis of several bioactive compounds, such as the anticonvulsant drug topiramate. The mechanism of action of topiramate is not completely understood, but it is believed to involve the inhibition of several ion channels, including voltage-gated sodium channels, voltage-gated calcium channels, and GABA-A receptors.
Biochemical and Physiological Effects
2-(3-Carboxy-4-chlorophenyl)-3-hydroxypyridine, 95% is an important intermediate in the synthesis of several bioactive compounds, such as the anticonvulsant drug topiramate. Topiramate is believed to have anticonvulsant, antiepileptic, and neuroprotective effects. It is also believed to have antidepressant, anxiolytic, and antinociceptive effects.

Advantages and Limitations for Lab Experiments

2-(3-Carboxy-4-chlorophenyl)-3-hydroxypyridine, 95% is an important intermediate in the synthesis of several bioactive compounds, and it is widely used in scientific research applications. One of the main advantages of using 2-(3-Carboxy-4-chlorophenyl)-3-hydroxypyridine, 95% in lab experiments is that it is relatively inexpensive and easy to obtain. However, one of the main limitations is that it is not very stable and can degrade over time.

Future Directions

In the future, 2-(3-Carboxy-4-chlorophenyl)-3-hydroxypyridine, 95% could be used in the synthesis of other bioactive compounds, such as drugs for the treatment of various diseases. It could also be used in the study of enzyme reactions, as well as in the study of metal complexes. Additionally, it could be used in the development of new materials, such as catalysts and polymers. Finally, it could be used in the synthesis of new drugs and drug delivery systems.

Synthesis Methods

2-(3-Carboxy-4-chlorophenyl)-3-hydroxypyridine, 95% can be synthesized via a variety of methods, including the reaction of 3-chloro-4-hydroxybenzoic acid with hydrazine in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction yields 2-(3-Carboxy-4-chlorophenyl)-3-hydroxypyridine, 95% as the primary product, along with other byproducts.

properties

IUPAC Name

2-chloro-5-(3-hydroxypyridin-2-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO3/c13-9-4-3-7(6-8(9)12(16)17)11-10(15)2-1-5-14-11/h1-6,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZDMOOWOYMVJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC(=C(C=C2)Cl)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683125
Record name 2-Chloro-5-(3-hydroxypyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261916-45-3
Record name 2-Chloro-5-(3-hydroxypyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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